molecular formula C15H20BrNO2 B2813093 Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2031269-14-2

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2813093
CAS No.: 2031269-14-2
M. Wt: 326.234
InChI Key: VNEQMMUNYGMQAU-UHFFFAOYSA-N
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Description

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 2031269-14-2) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol, this compound features a bromomethyl functional group on a 1,2,3,4-tetrahydroisoquinoline scaffold protected by a tert-butyloxycarbonyl (Boc) group . The bromomethyl group serves as a highly reactive handle for further functionalization, enabling researchers to efficiently introduce diverse substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions . This makes it an invaluable intermediate for constructing compound libraries. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in pharmacology, found in numerous compounds with a wide range of biological activities . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is available for immediate sourcing from multiple global suppliers .

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEQMMUNYGMQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-14-2
Record name tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine and an aldehyde, under acidic conditions. The bromomethyl group can be introduced through subsequent halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20BrNO2
  • Molecular Weight : 326.23 g/mol
  • Density : 1.337 g/cm³ (predicted)
  • Boiling Point : 395.0 °C (predicted)
  • CAS Number : 2031269-14-2

The compound features a bromomethyl group attached to a tetrahydroisoquinoline core, which contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is primarily used as a building block for the synthesis of more complex organic molecules. Its bromomethyl group allows for various substitution reactions, making it an essential intermediate in the preparation of diverse chemical compounds. For instance:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.
  • Functional Group Transformations : The compound can undergo oxidation or reduction to yield derivatives with different functional groups, enhancing its utility in synthetic chemistry .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has potential applications in drug development due to its structural characteristics:

  • Biological Activity : The tetrahydroisoquinoline framework is known for various biological activities, including anti-inflammatory and anticancer properties. The compound could serve as a precursor for synthesizing novel therapeutic agents targeting specific biological pathways .
  • Enzyme Interaction Studies : Researchers can utilize this compound to probe enzyme-substrate interactions, thereby gaining insights into metabolic pathways and enzyme mechanisms .

Biological Research

This compound can be employed in biological studies to investigate the effects of bromomethylated compounds on living systems:

  • Probe Development : It may act as a chemical probe to study the influence of specific modifications on biological activity.
  • Investigating Mechanisms of Action : Understanding the interactions between this compound and biological targets can reveal important information about its potential therapeutic effects .

Industrial Applications

In industrial settings, this compound serves as a valuable intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals:

  • Chemical Manufacturing : Its stability and reactivity make it suitable for large-scale production processes where specific chemical transformations are required .
  • Agrochemical Development : The compound's properties may be harnessed to develop new agrochemicals that enhance crop protection or yield.

Mechanism of Action

The mechanism by which tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Positional Isomers

  • tert-Butyl 8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Substituent: Bromomethyl at position 6. Molecular Formula: C₁₆H₂₁BrNO₂ (identical to the target compound). This isomer is commercially available (Enamine Ltd.) and priced at $155/250mg .
  • tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Substituents: Bromo at position 6 and methyl at position 5. Molecular Formula: C₁₅H₂₀BrNO₂. Key Difference: The methyl group at position 5 introduces steric hindrance, while bromo at position 6 offers a distinct site for functionalization. This compound has a molecular weight of 326.23 g/mol and an InChIKey of KYARFYNZFOIUHM-UHFFFAOYSA-N .

Bromine vs. Other Halogens

  • tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate Substituents: Chloro at position 7 and amino at position 6. Molecular Formula: C₁₅H₂₀ClN₂O₂. Key Difference: Chlorine, being less reactive than bromine, may reduce the compound’s utility in Suzuki-Miyaura couplings but enhances stability. Priced at $335/250mg .

Functional Group Variations

Amino and Hydroxyl Derivatives

  • tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Substituent: Amino at position 5. Molecular Formula: C₁₄H₂₀N₂O₂. Key Difference: The amino group enables participation in amide bond formation or diazotization, contrasting with the bromomethyl group’s role in alkylation .
  • tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Substituents: Hydroxyl at position 6 and methyl at position 5. Molecular Formula: C₁₅H₂₁NO₃. Key Difference: The hydroxyl group introduces polarity, improving aqueous solubility but complicating reactions requiring anhydrous conditions .

Biological Activity

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrNO2
  • Molar Mass : Approximately 326.23 g/mol
  • Functional Groups : The compound features a bromomethyl group and a tert-butyl ester, contributing to its unique reactivity and potential biological activities.

The structure of the compound can be represented as follows:

Structure C15H20BrNO2\text{Structure }\text{C}_{15}\text{H}_{20}\text{BrNO}_2

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Tetrahydroisoquinoline Core : Common methods include Biltz synthesis using 1,2-diamines and aldehydes under acidic conditions.
  • Introduction of the Bromomethyl Group : Achieved through halogenation reactions after core formation.
  • Formation of the Ester : The carboxylic acid is converted to the tert-butyl ester.

These synthetic routes are crucial for modifying the compound's properties to enhance solubility and bioactivity .

Antimicrobial Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown:

  • Inhibition against Gram-positive bacteria : Compounds similar in structure have demonstrated bacteriostatic effects against strains such as Staphylococcus aureus and Bacillus subtilis .
  • Potential as Antifungal Agents : Some derivatives have displayed antifungal activity, suggesting that modifications to the bromomethyl group could enhance this property.

Cytotoxicity and Anticancer Potential

The pharmacological profile of tetrahydroisoquinolines often includes anticancer activity. Although specific studies on this compound are sparse, related compounds have been noted for:

  • Inducing Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cell lines.
  • Inhibition of Tumor Growth : Research indicates that modifications in the isoquinoline structure can lead to improved efficacy against various cancer types.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The bromomethyl group may facilitate interactions with specific enzymes or receptors involved in disease pathways.
  • Cell Signaling Modulation : It may influence signaling pathways critical for cell proliferation and survival.

Q & A

Basic: What synthetic methodologies are optimized for preparing Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

Answer:
The synthesis typically involves lithiation followed by electrophilic bromomethylation. Key steps include:

  • Lithiation: Use of n-BuLi in THF at low temperatures (-78°C) to deprotonate the tetrahydroisoquinoline core, generating a reactive intermediate.
  • Electrophilic Quench: Addition of dibromomethane (Br(CH₂)₂Br) or bromomethylating agents at controlled temperatures (0°C to room temperature) to introduce the bromomethyl group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol yields the pure product. Reported yields range from 60–85% depending on reaction conditions and substituent effects .

Critical Parameters:

  • Strict temperature control during lithiation to avoid side reactions.
  • Use of anhydrous solvents (e.g., THF) to prevent quenching of the lithiated intermediate.

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural confirmation relies on spectroscopic and analytical methods :

  • ¹H/¹³C NMR: Key peaks include:
    • δ 1.49 (s, 9H) for the tert-butyl group.
    • δ 3.60–3.72 (m, 2H) for the tetrahydroisoquinoline backbone.
    • δ 4.58 (s, 2H) for the bromomethyl group .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 328.1 (calculated for C₁₅H₂₀BrNO₂) .
  • Elemental Analysis: Confirms %C, %H, %N within ±0.3% of theoretical values.

Advanced: How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

Answer:
The bromomethyl group acts as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling:

  • Functionalization: Substitution with boronate esters (e.g., via Pd-catalyzed coupling) to generate derivatives like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tetrahydroisoquinoline-2-carboxylate (yield: 85%) .
  • Regioselectivity Challenges: Steric hindrance from the tert-butyl group may direct coupling to the bromomethyl site. Computational modeling (DFT) predicts electron density distribution to guide reaction design .

Mitigation Strategies:

  • Use of bulky ligands (e.g., XPhos) to enhance selectivity.
  • Optimizing catalyst loading (1–5 mol% Pd) and temperature (80–100°C) .

Advanced: What stability issues arise during storage, and how are they addressed?

Answer:
The bromomethyl group is prone to hydrolysis or elimination under specific conditions:

  • Moisture Sensitivity: Decomposition via SN2 hydrolysis generates tert-butyl 5-(hydroxymethyl)-tetrahydroisoquinoline-2-carboxylate.
  • Thermal Instability: Above 40°C, elimination reactions form undesired alkenes.

Stabilization Methods:

  • Storage under inert atmosphere (N₂/Ar) at -20°C.
  • Use of desiccants (e.g., molecular sieves) in storage vials.
  • Avoidance of protic solvents (e.g., MeOH) during purification .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:
It serves as a key intermediate for bioactive molecules:

  • DDR1 Inhibitors: Derivatives like N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-tetrahydroisoquinoline-7-carboxamide show nanomolar IC₅₀ values against Discoidin Domain Receptor 1 (DDR1), a cancer target .
  • PPARγ Agonists: Substitution with tetrazolyl groups enhances binding affinity (e.g., tert-butyl 6-cyano-7-(oxazolylmethoxy)-tetrahydroisoquinoline-2-carboxylate, IC₅₀: 12 nM) .

Methodological Insight:

  • Structure-activity relationship (SAR) studies guide functionalization at the 5-position for potency optimization.
  • In vitro assays (e.g., kinase profiling) validate selectivity .

Advanced: What computational tools predict the physicochemical properties of derivatives?

Answer:

  • Collision Cross-Section (CCS): Predicted CCS values (162.3 Ų for [M+H]⁺) via ion mobility-mass spectrometry correlate with conformational flexibility .
  • DFT Calculations: Assess electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reaction intermediates) .

Applications:

  • Rational design of derivatives with improved solubility (logP < 3) or metabolic stability.

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